molecular formula C11H18O2 B13209246 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Cat. No.: B13209246
M. Wt: 182.26 g/mol
InChI Key: SROARCHAWKJXIT-UHFFFAOYSA-N
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Description

2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is a spirocyclic compound featuring a bicyclo[5.1.0]octane core fused to a 3'-oxolane (1,3-dioxolane) ring system. The bicyclo[5.1.0]octane moiety introduces significant ring strain due to its fused cyclopropane ring, which impacts its chemical reactivity and physical properties.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane]

InChI

InChI=1S/C11H18O2/c1-8-11(4-5-12-8)3-2-9-6-10(9)7-13-11/h8-10H,2-7H2,1H3

InChI Key

SROARCHAWKJXIT-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC3CC3CO2)CCO1

Origin of Product

United States

Preparation Methods

Spirocyclization of Suitable Precursors

The core strategy involves constructing the spirocyclic framework via intramolecular cyclization of precursor molecules bearing appropriate functional groups. Typically, this involves:

For example, a precursor bearing a hydroxyl group and an alkene or alkyne moiety can undergo cyclization via nucleophilic attack or radical pathways to form the spiro-bicyclic structure.

Use of Oxidative Cyclization

Oxidative conditions can facilitate the formation of the oxolane ring, especially when starting from diol or hydroxyalkyl precursors. Common oxidants include:

These oxidants promote intramolecular cyclization by oxidizing alcohols to reactive intermediates conducive to ring closure.

Specific Preparation Pathways

Starting from Methyl-Substituted Bicyclic Precursors

Based on the structural similarity to compounds like 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane], a plausible route involves:

Radical or Cationic Cyclization Routes

  • Radical cyclization can be induced using radical initiators (e.g., AIBN) and suitable halogenated precursors.
  • Cationic cyclization involves protonation of an alkene or alkyne followed by nucleophilic attack, often under acidic conditions.

Use of Transition Metal Catalysis

Transition metals like palladium or copper can catalyze cyclization reactions, especially in forming the spirocyclic core from appropriately functionalized precursors.

Notable Reaction Conditions and Reagents

Method Reagents Conditions Notes
Oxidative cyclization DDQ, hypervalent iodine Mild, room temperature For oxolane ring formation
Radical cyclization AIBN, halogenated precursors Elevated temperature For constructing the spirocyclic framework
Acid-catalyzed cyclization Proton acids (e.g., p-toluenesulfonic acid) Reflux Intramolecular ring closure

Data Tables Summarizing Synthesis Approaches

Approach Starting Material Key Reagents Conditions Yield References
Intramolecular cyclization Methylated bicyclic alcohol Acid or oxidant Mild heating Variable Inferred from related spiro compounds
Radical cyclization Halogenated precursor AIBN, radical initiator Elevated temperature Moderate Based on radical cyclization literature
Transition metal catalysis Functionalized precursor Pd or Cu catalysts Reflux or heating Variable General methodology for spirocyclic synthesis

Chemical Reactions Analysis

2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, receptor binding, or alterations in cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs, their molecular features, and similarity indices:

Compound Name CAS No. Molecular Formula Bicyclo System Spiro Ring Similarity Index Key Features
2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] N/A C₁₂H₁₈O₃ [5.1.0] Oxolane (1,3-dioxolane) Reference High ring strain; polar oxolane moiety
5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] 2059934-05-1 C₁₂H₂₀O [5.1.0] Cyclopentane 0.84 Lower polarity; hydrocarbon spiro ring [7]
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] 40025-75-0 C₇H₁₀O₃ [3.1.0] Oxolane 0.77 Smaller bicyclo system; higher solubility [5]
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-7-one 1952348-87-6 C₁₀H₁₄O₄ [3.3.1] Oxolane 0.76 Ketone functionality; increased hydrogen-bonding potential [11]

Key Observations :

  • Ring Strain : Bicyclo[5.1.0] systems exhibit greater strain than bicyclo[3.1.0] or [3.3.1] systems, making the target compound more reactive in ring-opening or cycloaddition reactions [9].
  • Polarity: The oxolane spiro ring enhances polarity compared to cyclopentane or hydrocarbon analogs, improving solubility in solvents like ethanol or DMSO [7][7].
  • Functional Groups : Derivatives with ketone groups (e.g., 3-oxaspiro[...]-7-one) offer additional sites for derivatization, such as nucleophilic additions or reductions [11].

Physicochemical Properties

  • Thermal Stability : Compounds like 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] (CAS 2059934-05-1) lack polar groups, leading to higher thermal stability (decomposition >200°C) compared to oxolane-containing analogs, which may degrade at lower temperatures due to oxygen sensitivity [7].
  • Crystallinity : Spirocyclic oxolane derivatives often meet pharmacopeial crystallinity standards (e.g., USP 〈695〉), as seen in related bicyclo[3.2.0] systems [2].

Biological Activity

The compound 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is a synthetic organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties, enzyme inhibition, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is C12H20OC_{12}H_{20}O, with a molecular weight of approximately 192.29 g/mol. The spirocyclic framework allows for unique conformational flexibility, which can influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]. For example:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis. In particular, studies have demonstrated that treatment with this compound leads to cytochrome c release from mitochondria, triggering the apoptotic cascade .
  • Case Studies : In a study involving prostate cancer LNCaP cells, treatment with 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] resulted in significant apoptosis as evidenced by TUNEL assays and Western blot analysis . Similar effects were observed in ovarian cancer PA-1 cells, where the compound induced apoptosis through caspase-dependent pathways .

Enzyme Inhibition

The unique structure of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] allows it to interact with various enzymes:

  • Binding Affinity : Interaction studies have indicated that this compound exhibits strong binding affinity to certain enzymes involved in metabolic pathways, potentially leading to inhibition of their activity . This inhibition can affect cellular signaling pathways and contribute to its therapeutic effects.

Comparative Analysis

To better understand the biological activity of 2'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane], it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activities
5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]C12H20OC_{12}H_{20}OAnticancer activity through apoptosis induction
6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]C12H20OC_{12}H_{20}OEnzyme inhibition and potential anti-inflammatory effects
Spiro[cyclopentane-1,2’-oxirane]VariesLimited biological activity due to simpler structure

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